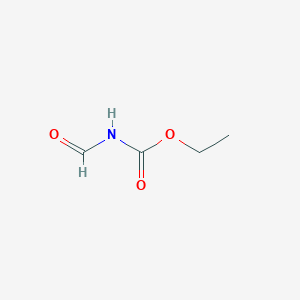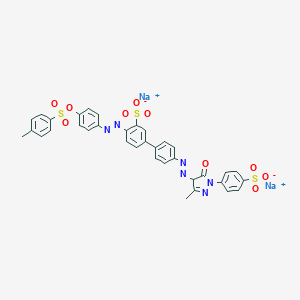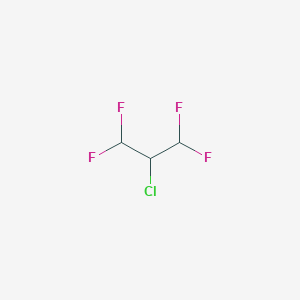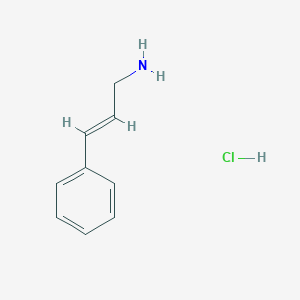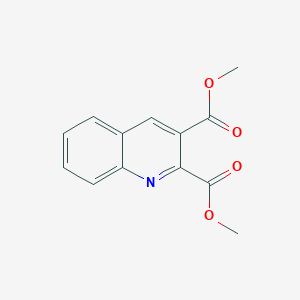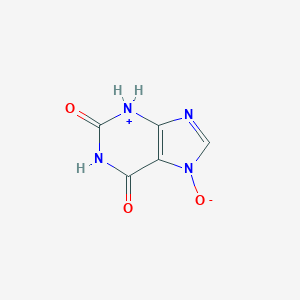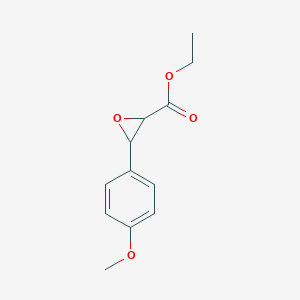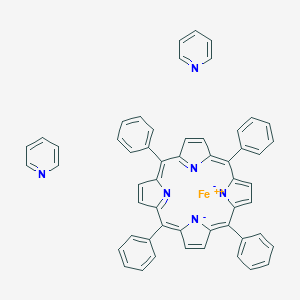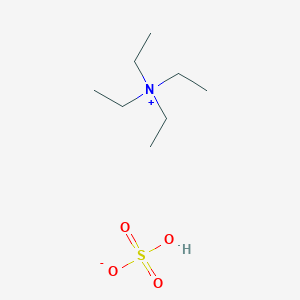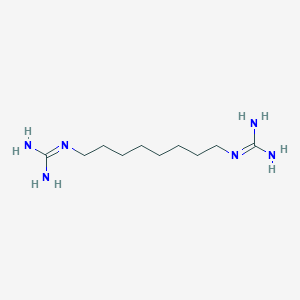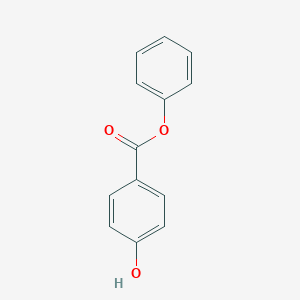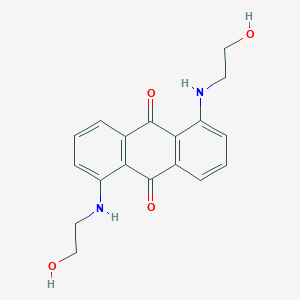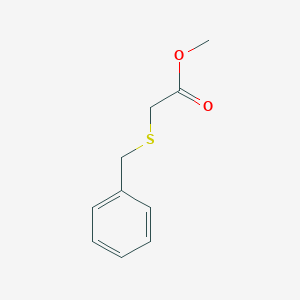
Methyl 2-(benzylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is also known by various names such as acetic acid, (benzylthio)-, methyl ester, and this compound . This compound is characterized by its unique structure, which includes a benzylthio group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(benzylthio)acetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methyl mercaptoacetate in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at room temperature, then poured into water and extracted with ethyl acetate . Another method involves the use of sodium hydride in tetrahydrofuran, where phenylmethanethiol reacts with methyl 2-bromoacetate under an inert atmosphere .
Industrial Production Methods: Industrial production of methyl (benzylthio)acetate typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(benzylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized esters.
Applications De Recherche Scientifique
Methyl 2-(benzylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (benzylthio)acetate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- Methyl (benzylsulfanyl)acetate
- Methyl 2-(phenylmethylthio)acetate
- Methyl S-benzylthioglycolate
Comparison: Methyl 2-(benzylthio)acetate is unique due to its specific structural features, such as the presence of a benzylthio group attached to an acetate moiety. This structure imparts distinct chemical properties, making it suitable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
17277-59-7 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)CSCC1=CC=CC=C1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

